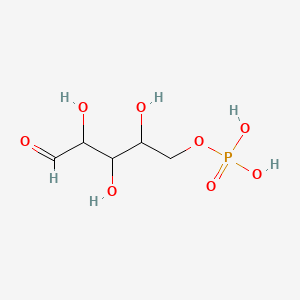

D-Ribose 5-phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-arabinose-5-phosphate is a monosaccharide phosphate that is derived from D-arabinose with a phosphate group attached at the 5th position. It is a crucial intermediate in the biosynthesis of various biomolecules, including lipopolysaccharides in bacterial cell walls .

准备方法

Synthetic Routes and Reaction Conditions

D-arabinose-5-phosphate can be synthesized through the phosphorylation of D-arabinose using phosphoric acid. The reaction typically involves the use of ATP and D-arabinose in the presence of an enzyme such as D-arabinokinase, which catalyzes the transfer of the phosphate group to the 5th carbon of D-arabinose .

Industrial Production Methods

Industrial production of D-arabinose-5-phosphate often involves the use of microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of D-arabinose-5-phosphate. The compound is then extracted and purified from the bacterial culture .

化学反应分析

Types of Reactions

D-arabinose-5-phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-arabinonic acid.

Reduction: It can be reduced to form D-arabitol.

Isomerization: It can be isomerized to D-ribulose-5-phosphate by the enzyme arabinose-5-phosphate isomerase.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride are used.

Isomerization: The isomerization reaction typically occurs under mild conditions in the presence of the enzyme.

Major Products Formed

Oxidation: D-arabinonic acid

Reduction: D-arabitol

Isomerization: D-ribulose-5-phosphate

科学研究应用

D-arabinose-5-phosphate has several scientific research applications:

作用机制

D-arabinose-5-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the biosynthesis of 3-deoxy-D-manno-octulosonate, a key component of lipopolysaccharides in Gram-negative bacteria. The enzyme arabinose-5-phosphate isomerase catalyzes the interconversion of D-arabinose-5-phosphate and D-ribulose-5-phosphate, which is the first step in this biosynthetic pathway .

相似化合物的比较

Similar Compounds

- D-ribose-5-phosphate

- D-xylose-5-phosphate

- D-ribulose-5-phosphate

Uniqueness

D-arabinose-5-phosphate is unique due to its specific role in the biosynthesis of lipopolysaccharides, which are critical for the structural integrity and virulence of Gram-negative bacteria. Unlike other similar compounds, it is specifically involved in the production of 3-deoxy-D-manno-octulosonate .

生物活性

D-Ribose 5-phosphate (R5P) is a crucial metabolite involved in various biochemical pathways, particularly the pentose phosphate pathway (PPP) and purine metabolism. Its biological activity encompasses roles in nucleotide synthesis, energy metabolism, and cellular signaling. This article delves into the biological significance of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is an organic compound classified as a pentose phosphate, essential for cellular metabolism. It is produced through the oxidative phase of the PPP and serves as a precursor for nucleotides, including ATP, ADP, and AMP. The compound participates in various enzymatic reactions facilitated by specific enzymes such as ribose-5-phosphate isomerase (RPI) and ribokinase .

Key Biological Functions

- Nucleotide Synthesis : R5P is integral to the synthesis of nucleotides via the formation of phosphoribosyl pyrophosphate (PRPP), which is a substrate for purine and pyrimidine biosynthesis. This process is critical for DNA and RNA synthesis .

- Energy Metabolism : R5P contributes to energy metabolism through its role in generating NADPH during the PPP. NADPH is vital for reductive biosynthesis and maintaining cellular redox balance .

- Cell Signaling : R5P can be converted to adenosine diphosphate ribose (ADPR), which activates TRPM2 ion channels involved in calcium signaling pathways, influencing various cellular processes including apoptosis and insulin secretion .

Case Study: Role in Cancer Metabolism

A study investigated the role of R5P in cancer cell metabolism, revealing that elevated levels of R5P correlate with increased nucleotide synthesis necessary for rapid cell proliferation. The research highlighted that targeting the PPP could impair tumor growth by limiting R5P availability .

Enzymatic Activity

Ribose-5-phosphate isomerase (RPI) facilitates the interconversion between R5P and D-ribulose 5-phosphate (Ru5P). This enzyme's activity is crucial for maintaining metabolic flux through the PPP:

| Enzyme | Reaction |

|---|---|

| RPI | D ribose 5 phosphate⇌D ribulose 5 phosphate |

Inhibition studies on RPI have shown potential therapeutic applications in treating diseases such as Trypanosomiasis, where specific inhibitors could disrupt parasite metabolism .

Concentration-Response Data for this compound

The following table summarizes concentration-response data from studies assessing the effects of R5P on various biological activities:

| Concentration (µM) | Effect on ATP Synthesis (%) | Effect on NADPH Production (%) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 25 | 15 |

| 50 | 50 | 40 |

| 100 | 75 | 60 |

| 200 | 90 | 80 |

This data illustrates that increasing concentrations of R5P significantly enhance ATP synthesis and NADPH production, indicating its pivotal role in energy metabolism.

属性

IUPAC Name |

(2,3,4-trihydroxy-5-oxopentyl) dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRONHOSHZGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863224 |

Source

|

| Record name | 5-O-Phosphonopentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。